molecular formula C15H22ClN5O B5464316 1'-(6-chloropyridazin-3-yl)-1,4'-bipiperidine-4'-carboxamide

1'-(6-chloropyridazin-3-yl)-1,4'-bipiperidine-4'-carboxamide

Cat. No. B5464316
M. Wt: 323.82 g/mol
InChI Key: NYEMRDJZJDQQKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-(6-chloropyridazin-3-yl)-1,4'-bipiperidine-4'-carboxamide, also known as BPC157, is a synthetic peptide consisting of 15 amino acids. It is a promising compound with potential therapeutic applications due to its ability to promote healing and tissue regeneration.

Mechanism of Action

The exact mechanism of action of 1'-(6-chloropyridazin-3-yl)-1,4'-bipiperidine-4'-carboxamide is not fully understood. However, it is believed to exert its effects by promoting the production of growth factors, enhancing angiogenesis, and stimulating the migration of cells involved in tissue repair. 1'-(6-chloropyridazin-3-yl)-1,4'-bipiperidine-4'-carboxamide has also been shown to increase the expression of genes involved in tissue regeneration and reduce the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
1'-(6-chloropyridazin-3-yl)-1,4'-bipiperidine-4'-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to promote angiogenesis, which is the formation of new blood vessels. This is important for tissue repair and regeneration, as it provides the necessary nutrients and oxygen to the affected tissues. 1'-(6-chloropyridazin-3-yl)-1,4'-bipiperidine-4'-carboxamide has also been shown to increase the production of collagen, a protein that is essential for the formation of connective tissue.

Advantages and Limitations for Lab Experiments

1'-(6-chloropyridazin-3-yl)-1,4'-bipiperidine-4'-carboxamide has several advantages for lab experiments. It is stable and can be stored for long periods without degradation. It is also soluble in water, which makes it easy to administer to animals. However, 1'-(6-chloropyridazin-3-yl)-1,4'-bipiperidine-4'-carboxamide has some limitations. It is expensive to synthesize, which may limit its use in large-scale experiments. It also has a short half-life, which may require frequent dosing in some experiments.

Future Directions

There are several future directions for research on 1'-(6-chloropyridazin-3-yl)-1,4'-bipiperidine-4'-carboxamide. One area of interest is its potential use in the treatment of musculoskeletal injuries, such as tendon and ligament injuries. Another area of interest is its potential use in the treatment of inflammatory bowel disease, as it has been shown to have anti-inflammatory effects in the gastrointestinal tract. Additionally, further research is needed to fully understand the mechanism of action of 1'-(6-chloropyridazin-3-yl)-1,4'-bipiperidine-4'-carboxamide and to identify any potential side effects.

Synthesis Methods

1'-(6-chloropyridazin-3-yl)-1,4'-bipiperidine-4'-carboxamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of amino acids to a growing peptide chain, with each amino acid being protected by a temporary protecting group. After the peptide chain is complete, the protecting groups are removed, and the peptide is purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

1'-(6-chloropyridazin-3-yl)-1,4'-bipiperidine-4'-carboxamide has been extensively studied for its therapeutic potential in various preclinical models. It has been shown to promote healing and tissue regeneration in several tissues, including the skin, muscle, bone, and gastrointestinal tract. 1'-(6-chloropyridazin-3-yl)-1,4'-bipiperidine-4'-carboxamide has also been shown to have anti-inflammatory, anti-ulcer, and analgesic effects.

properties

IUPAC Name

1-(6-chloropyridazin-3-yl)-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN5O/c16-12-4-5-13(19-18-12)20-10-6-15(7-11-20,14(17)22)21-8-2-1-3-9-21/h4-5H,1-3,6-11H2,(H2,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEMRDJZJDQQKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)C3=NN=C(C=C3)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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